Chemical properties of 4-(3-Methyl-3-butenyl)benzoic acid
Chemical properties of 4-(3-Methyl-3-butenyl)benzoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of the Novel Compound: 4-(3-Methyl-3-butenyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
4-(3-Methyl-3-butenyl)benzoic acid represents a novel molecular scaffold combining a rigid benzoic acid core with a flexible isoprenoid side chain. While structurally related prenylated aromatic compounds are of significant interest in medicinal chemistry and natural product synthesis, this specific isomer is not well-documented in publicly available literature. This guide, therefore, serves as a comprehensive technical roadmap for its de novo synthesis, purification, and rigorous physicochemical characterization. We present a robust and field-proven synthetic strategy via Suzuki-Miyaura cross-coupling, followed by a detailed protocol for structural elucidation using modern spectroscopic techniques. This document is intended to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical steps required to produce and validate this promising, yet unexplored, chemical entity.
Introduction and Scientific Rationale
The conjugation of isoprenoid moieties to aromatic structures is a common motif in a vast array of natural products, often imparting significant biological activity. These "prenylated" compounds are known to exhibit diverse pharmacological properties. The target molecule, 4-(3-Methyl-3-butenyl)benzoic acid, features an isoprenyl group (a five-carbon branched alkene) attached directly to the C4 position of a benzoic acid ring. This unique combination offers two primary points of chemical interest:
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The Carboxylic Acid Moiety: Provides a handle for forming amides, esters, and other derivatives, making it a versatile building block for library synthesis in drug discovery programs. Its acidic nature also governs solubility and potential interactions with biological receptors.
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The Isoprenyl Tail: The terminal double bond is a site for various chemical transformations, including oxidation, reduction, and addition reactions. The lipophilic nature of this group can significantly influence the molecule's pharmacokinetic profile.
Given the absence of established data, the primary objective of this guide is to outline a logical, efficient, and verifiable workflow to synthesize 4-(3-Methyl-3-butenyl)benzoic acid and subsequently determine its core chemical and physical properties.
Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most direct and reliable method for forging the C(sp²)-C(sp³) bond between the aromatic ring and the isoprenyl group is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields.[1]
Causality of Experimental Choice: We select the Suzuki coupling over other methods (like Friedel-Crafts) to avoid potential side reactions. Friedel-Crafts alkylation with an alkene could lead to carbocation rearrangements and polysubstitution, compromising yield and purity. The Suzuki reaction offers superior regioselectivity, ensuring the isoprenyl group is installed exclusively at the C4 position.[2][3]
Reaction Scheme
The proposed reaction couples a commercially available aryl halide, 4-bromobenzoic acid, with a custom-prepared isoprenylboronic acid derivative.
Caption: Proposed Suzuki-Miyaura reaction pathway.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls and a rigorous purification strategy.
Materials:
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4-Bromobenzoic acid (1.0 eq)
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3-Methyl-3-buten-1-ylboronic acid pinacol ester (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
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Triphenylphosphine (PPh₃, 0.08 eq)
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Potassium Carbonate (K₂CO₃, 3.0 eq), finely powdered
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Toluene (Anhydrous)
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Deionized Water
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Diethyl Ether
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2M Hydrochloric Acid (HCl)
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Saturated Sodium Chloride solution (Brine)
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Magnesium Sulfate (MgSO₄)
Procedure:
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Catalyst Pre-formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Palladium(II) acetate and Triphenylphosphine in 5 mL of anhydrous Toluene. Stir for 15 minutes at room temperature. The solution should turn from a pale yellow to a deeper orange/brown, indicating the formation of the active Pd(0) catalyst.
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Reactant Addition: To the flask, add 4-bromobenzoic acid, 3-methyl-3-buten-1-ylboronic acid pinacol ester, and potassium carbonate.
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Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and Water. The total solvent volume should be sufficient to make the concentration of 4-bromobenzoic acid approximately 0.1 M. Degas the entire mixture by bubbling Argon through the solution for 20 minutes.
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Reaction: Heat the mixture to 90 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with a few drops of acetic acid. The disappearance of the 4-bromobenzoic acid spot indicates reaction completion (typically 4-12 hours).
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Workup - Quenching & Extraction: Cool the reaction to room temperature. Add 2M HCl solution until the aqueous layer is acidic (pH ~2). This protonates the carboxylate, making the product soluble in organic solvents. Transfer the mixture to a separatory funnel.
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Phase Separation: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove inorganic impurities.
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Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient elution from Hexane to a mixture of Hexane:Ethyl Acetate (e.g., 9:1) containing 1% acetic acid to ensure the carboxylic acid remains protonated and does not streak on the column.
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Final Product: Combine the pure fractions (as determined by TLC) and remove the solvent to yield 4-(3-Methyl-3-butenyl)benzoic acid. Dry under high vacuum.
Synthesis & Purification Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Structural Elucidation & Physicochemical Properties
Once synthesized, the identity and purity of the compound must be unequivocally confirmed. The following analytical methods are proposed.
Predicted Physicochemical Data
The following properties are estimated based on the molecular structure. Actual experimental values must be determined.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₂H₁₄O₂ | Derived from structure. |
| Molecular Weight | 190.24 g/mol | Calculated from formula. |
| Appearance | White to off-white solid | Typical for benzoic acid derivatives. |
| Solubility | Soluble in organic solvents (MeOH, DCM, Ether); low solubility in water; soluble in aqueous base. | Based on the presence of a nonpolar hydrocarbon tail and a polar carboxylic acid head. |
| pKa | ~4.0 - 4.5 | Similar to other 4-alkylbenzoic acids. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (in CDCl₃, predicted): This is the most powerful tool for confirming the structure.
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~12.0 broad singlet 1H -COOH ~8.05 doublet 2H Aromatic H (ortho to -COOH) ~7.35 doublet 2H Aromatic H (ortho to alkyl) ~4.80 singlet 1H Vinylic H (=CH ₂) ~4.75 singlet 1H Vinylic H (=CH ₂) ~2.80 triplet 2H Benzylic CH₂ (-CH₂ -Ar) ~2.40 triplet 2H Allylic CH₂ (-CH₂ -C=) | ~1.80 | singlet | 3H | Vinylic CH₃ (-CH₃ ) |
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¹³C NMR (in CDCl₃, predicted): Confirms the carbon skeleton.
Chemical Shift (δ, ppm) Assignment ~172 C =O (acid) ~145 Quaternary C (Ar-C -Alkyl) ~144 Quaternary C (C =CH₂) ~130 Aromatic C H (ortho to -COOH) ~129 Aromatic C H (ortho to alkyl) ~128 Quaternary C (Ar-C -COOH) ~112 Vinylic CH₂ (=C H₂) ~40 Allylic C H₂ ~35 Benzylic C H₂ | ~22 | Vinylic C H₃ |
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.[4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Appearance |
|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad, strong |
| ~3080 | =C-H stretch (Alkene & Aromatic) | Medium, sharp |
| 2850-2960 | C-H stretch (Alkyl) | Medium, sharp |
| ~1700 | C=O stretch (Carboxylic Acid) | Very strong, sharp |
| ~1645 | C=C stretch (Alkene) | Medium, sharp |
| ~1610, 1500 | C=C stretch (Aromatic) | Medium to strong, sharp |
High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the molecular formula.
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Expected [M+H]⁺: 191.1067 (for C₁₂H₁₅O₂⁺)
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Expected [M-H]⁻: 189.0921 (for C₁₂H₁₃O₂⁻)
Predicted Chemical Reactivity
The molecule possesses three distinct reactive centers, suggesting a rich potential for derivatization.
Caption: Key reactive sites on the target molecule.
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Carboxylic Acid: Amenable to standard transformations such as Fischer esterification (with an alcohol and acid catalyst), conversion to an acyl chloride (with SOCl₂ or (COCl)₂), and subsequent amidation.
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Terminal Alkene: Can be selectively hydrogenated (e.g., using H₂/Pd-C) to the corresponding saturated alkyl chain, or subjected to oxidation reactions like epoxidation or ozonolysis.
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Aromatic Ring: The ring is activated by the electron-donating alkyl group and deactivated by the electron-withdrawing carboxylic acid group. Electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur primarily at the positions ortho to the alkyl group.
Conclusion
This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis and characterization of 4-(3-Methyl-3-butenyl)benzoic acid. By employing a robust Suzuki-Miyaura coupling strategy and a detailed analytical workflow, researchers can reliably produce and validate this novel compound. The successful execution of these protocols will furnish the scientific community with a new molecular building block, opening avenues for further exploration in materials science, medicinal chemistry, and chemical biology.
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